1,2-Distearoyl-sn-glycero-3-phosphorylglycerol
1,2-Distearoyl-sn-glycero-3-phosphorylglycerol
Distearoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both stearoyl.
Brand Name:
Vulcanchem
CAS No.:
4537-78-4
VCID:
VC0054389
InChI:
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C₄₂H₈₃O₁₀P
Molecular Weight:
779.1 g/mol
1,2-Distearoyl-sn-glycero-3-phosphorylglycerol
CAS No.: 4537-78-4
Reference Standards
VCID: VC0054389
Molecular Formula: C₄₂H₈₃O₁₀P
Molecular Weight: 779.1 g/mol
CAS No. | 4537-78-4 |
---|---|
Product Name | 1,2-Distearoyl-sn-glycero-3-phosphorylglycerol |
Molecular Formula | C₄₂H₈₃O₁₀P |
Molecular Weight | 779.1 g/mol |
IUPAC Name | [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Standard InChI | InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48) |
Standard InChIKey | FVJZSBGHRPJMMA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Description | Distearoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both stearoyl. |
Synonyms | Octadecanoic Acid 1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester; Stearic Acid 3-Hydroxypropylene ester Hydrogen 2,3-Dihydroxypropyl Phosphate;_x000B_1,2-Di-stearin 1-Glycerophosphate; DSPG; Distearoylphosphatidylglycerol |
Reference | 1. S. Girod de Bentzmann “Distearoyl phosphatidylglycerol liposomes improve surface and transport properties of CF mucus” European RespiratoryJournal, vol. 6 pp. 1156-1161, 19932. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipidphospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol.43(12), pp. 1456-1464, 20024. A. Samad et al. “Liposomal Drug Delivery Systems: An Update Review” Current Drug Delivery, vol. 4 pp. 297-305, 20075. J. Miñones Jr. et al. “Amphotericin B-Dipalmitoyl Phosphatidyl Glycerol Interactions Responsible for the Reduced Toxicity of Liposomal Formulations:A Monolayer Study” Langmuir, vol. 18 pp. 8601-8608, 2002 |
PubChem Compound | 65145 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume